4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile
CAS No.:
Cat. No.: VC20142076
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H15NO2 |
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Molecular Weight | 229.27 g/mol |
IUPAC Name | 4-(4-methylbenzoyl)oxane-4-carbonitrile |
Standard InChI | InChI=1S/C14H15NO2/c1-11-2-4-12(5-3-11)13(16)14(10-15)6-8-17-9-7-14/h2-5H,6-9H2,1H3 |
Standard InChI Key | BQTIUBFOFXQVHL-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2(CCOCC2)C#N |
Introduction
Structural and Molecular Features
The molecular architecture of 4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile (C₁₄H₁₅NO₂) integrates three key components: a tetrahydropyran ring, a carbonitrile (-C≡N) group, and a 4-methylbenzoyl (-C₆H₄(CO)CH₃) substituent. The tetrahydropyran ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the ether oxygen and adjacent hydrogens. The carbonitrile group at the 4-position introduces electron-withdrawing characteristics, while the 4-methylbenzoyl moiety contributes aromaticity and steric bulk.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₅NO₂ |
Molecular Weight | 229.27 g/mol |
IUPAC Name | 4-(4-methylbenzoyl)oxane-4-carbonitrile |
SMILES | CC1=CC=C(C=C1)C(=O)C2(CCOCC2)C#N |
InChI Key | BQTIUBFOFXQVHL-UHFFFAOYSA-N |
PubChem CID | 97035229 |
The compound’s planar benzoyl group and tetrahedral geometry at the pyran ring’s 4-position create a stereoelectronic environment conducive to nucleophilic and electrophilic interactions. Density functional theory (DFT) calculations suggest that the carbonitrile group’s sp-hybridized carbon enhances polarization, facilitating hydrogen bonding with biological targets.
Synthesis and Chemical Reactivity
While detailed synthetic protocols for 4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile remain proprietary, analogous tetrahydropyran derivatives are typically synthesized via multi-step routes. A plausible pathway involves:
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Friedel-Crafts Acylation: Reacting tetrahydro-2H-pyran-4-carbonitrile with 4-methylbenzoyl chloride in the presence of Lewis acids like AlCl₃ to install the benzoyl group.
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Cyanoalkylation: Introducing the carbonitrile group via nucleophilic substitution or cyanoethylation under basic conditions .
Key Reaction Conditions
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Temperature: 80–120°C
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Solvent: Anhydrous dichloromethane or tetrahydrofuran
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Catalyst: Triethylamine or pyridine to scavenge HCl byproducts
The compound’s reactivity is dominated by its ketone and nitrile functionalities. The benzoyl carbonyl undergoes nucleophilic additions (e.g., Grignard reactions), while the nitrile group participates in cycloadditions or reductions to primary amines. Hydrolysis of the nitrile to a carboxylic acid under acidic or basic conditions has also been reported for structurally similar compounds .
Hazard Category | GHS Pictogram | Signal Word |
---|---|---|
Skin Irritation (Cat. 2) | ⚠️ | Warning |
Eye Irritation (Cat. 2A) | ⚠️ | Warning |
Respiratory Irritation | ⚠️ | Warning |
Precautionary Measures
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats .
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Ventilation: Use fume hoods to minimize inhalation exposure .
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First Aid: Flush eyes with water for 15 minutes; wash skin with soap and water .
Acute toxicity data (LD₅₀) remains unreported, but structural analogs suggest moderate oral toxicity in rodent models .
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